N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylamino group, a morpholinoethyl group, and a dimethylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is Histone deacetylase (HDAC) . HDACs are responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4). This deacetylation is a key process in epigenetic repression and plays a significant role in transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step involves the preparation of 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
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Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane, and the reaction mixture is kept at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
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Industry: : It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)acetamide
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)urea
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-6-9-21(10-7-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFTFAPPXDSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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